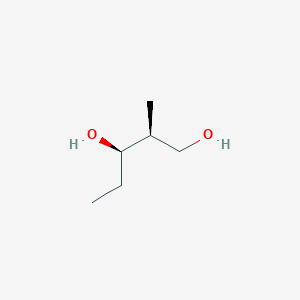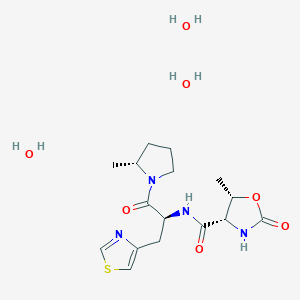
N-Ethyl-1-(isopropyl)-2-methylcyclohexanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Ethyl-1-(isopropyl)-2-methylcyclohexanecarboxamide is a compound belonging to the class of amides It is characterized by the presence of an ethyl group, an isopropyl group, and a methyl group attached to a cyclohexane ring, which is further connected to a carboxamide functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-1-(isopropyl)-2-methylcyclohexanecarboxamide can be achieved through several methods. One common approach involves the reaction of 2-methylcyclohexanecarboxylic acid with ethylamine and isopropylamine under appropriate conditions. The reaction typically requires the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production time and costs. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
N-Ethyl-1-(isopropyl)-2-methylcyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) in methanol.
Major Products Formed
Oxidation: Formation of 2-methylcyclohexanecarboxylic acid.
Reduction: Formation of N-Ethyl-1-(isopropyl)-2-methylcyclohexanamine.
Substitution: Formation of substituted amides depending on the nucleophile used.
科学的研究の応用
N-Ethyl-1-(isopropyl)-2-methylcyclohexanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N-Ethyl-1-(isopropyl)-2-methylcyclohexanecarboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to specific sites on these targets, leading to changes in their activity or function. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
N-Methyl-1-(isopropyl)-2-methylcyclohexanecarboxamide: Similar structure but with a methyl group instead of an ethyl group.
N-Ethyl-1-(isopropyl)-2-ethylcyclohexanecarboxamide: Similar structure but with an ethyl group instead of a methyl group.
N-Ethyl-1-(isopropyl)-2-methylcyclohexanecarboxylate: Similar structure but with a carboxylate group instead of a carboxamide group.
Uniqueness
N-Ethyl-1-(isopropyl)-2-methylcyclohexanecarboxamide is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective or suitable.
特性
| 51200-91-0 | |
分子式 |
C13H25NO |
分子量 |
211.34 g/mol |
IUPAC名 |
N-ethyl-2-methyl-1-propan-2-ylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C13H25NO/c1-5-14-12(15)13(10(2)3)9-7-6-8-11(13)4/h10-11H,5-9H2,1-4H3,(H,14,15) |
InChIキー |
BSMQCLSXMDMBAV-UHFFFAOYSA-N |
正規SMILES |
CCNC(=O)C1(CCCCC1C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





